S-(-)-Etomoxir

Enantioselectivity CPT1 Inhibition Fatty Acid Oxidation

Procurement of generic etomoxir or the R-enantiomer for studies requiring CPT1-independent effects will confound results due to potent FAO inhibition. S-(-)-Etomoxir (CAS 828934-40-3) is the CPT1-inactive S-enantiomer that does NOT inhibit fatty acid oxidation (unlike R-enantiomer, IC50 5–20 nM). Yet it remains equipotent inhibitor of fatty acid and cholesterol synthesis. This unique enantioselective profile makes it the ONLY suitable tool for decoupling CPT1-dependent effects from biosynthetic pathway inhibition. Use as negative control to validate CPT1-dependent phenotypes, or to explore off-target mechanisms without FAO shutdown. Precise enantiopurity is non-negotiable – verify identity before purchase.

Molecular Formula C17H23ClO4
Molecular Weight 326.8 g/mol
CAS No. 828934-40-3
Cat. No. B015896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(-)-Etomoxir
CAS828934-40-3
Synonyms(S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid, Ethyl Ester
Molecular FormulaC17H23ClO4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1
InChIKeyDZLOHEOHWICNIL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(-)-Etomoxir (CAS 828934-40-3): Key Chemical and Pharmacological Baseline for Metabolic Research


S-(-)-Etomoxir (CAS 828934-40-3), also referred to as (S)-(+)-Etomoxir, is the S-enantiomer of the widely studied CPT1 inhibitor etomoxir. It is a chiral oxirane carboxylate with a molecular weight of 326.82 g/mol [1]. While the racemate and its R-enantiomer are known for potent, irreversible inhibition of carnitine palmitoyltransferase 1 (CPT1), S-(-)-Etomoxir exhibits a distinct pharmacological profile, lacking this primary activity [2][3]. This enantiomeric specificity makes S-(-)-Etomoxir a crucial tool for dissecting CPT1-dependent and -independent metabolic effects.

Why S-(-)-Etomoxir Cannot Be Substituted by Racemic Etomoxir or the R-Enantiomer


Procurement of a generic 'etomoxir' or the R-enantiomer for experiments designed to use S-(-)-Etomoxir as a control or for pathway dissection will lead to fundamentally flawed interpretations. The core reason is enantioselective activity: the R-enantiomer potently inhibits CPT1 (IC50 5-20 nM) and fatty acid oxidation (FAO), whereas S-(-)-Etomoxir does not [1][2]. However, both enantiomers are equipotent inhibitors of fatty acid and cholesterol synthesis from acetate [3]. Using a racemic mixture or the active R-enantiomer in studies aiming to isolate CPT1-independent metabolic effects of the S-enantiomer, or vice-versa, would confound results by simultaneously inhibiting FAO and biosynthesis. This unique enantiomer-specific functional divergence dictates that only the specific enantiomer S-(-)-Etomoxir is suitable for studies requiring the decoupling of CPT1 inhibition from effects on lipid biosynthesis pathways.

S-(-)-Etomoxir: A Quantitative Evidence Guide for Differentiated Research Applications


Enantioselectivity of CPT1 Inhibition: S-(-)-Etomoxir vs. R-(+)-Etomoxir

S-(-)-Etomoxir is differentiated from its R-enantiomer by its inability to inhibit carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the rate-limiting step of mitochondrial long-chain fatty acid β-oxidation [1]. This is in stark contrast to R-(+)-Etomoxir, which is a potent, irreversible inhibitor of CPT1a (IC50 = 5-20 nM) [2].

Enantioselectivity CPT1 Inhibition Fatty Acid Oxidation

Divergent Effects on Lipid Biosynthesis: Equipotent Inhibition by Both Enantiomers

While S-(-)-Etomoxir does not inhibit CPT1, it is equally as potent as the R-enantiomer in inhibiting de novo fatty acid and cholesterol synthesis. A direct comparative study in isolated rat hepatocytes demonstrated that both the R- and S-enantiomers are equipotent inhibitors of fatty acid and cholesterol synthesis from [14C]acetate [1].

Lipid Synthesis Cholesterol Synthesis Hepatocyte Metabolism

Lack of In Vivo Antidiabetic and Cardiotoxic Effects Compared to Racemate/R-Enantiomer

The racemic mixture and the R-enantiomer of etomoxir have been shown to induce cardiac and hepatic hypertrophy in animal models, which halted their clinical development as antidiabetic agents [1]. While the R-enantiomer's effects are linked to its potent CPT1 inhibition, the S-enantiomer lacks this activity. This suggests S-(-)-Etomoxir may possess a distinct safety profile, lacking the specific cardiotoxic and hepatotoxic liabilities associated with CPT1 blockade and consequent metabolic shifts.

In Vivo Pharmacology Cardiac Hypertrophy Hepatotoxicity

Recommended Research and Industrial Applications for S-(-)-Etomoxir


Dissecting CPT1-Independent Effects on Lipid Biosynthesis

S-(-)-Etomoxir is the ideal tool for investigating the mechanisms by which etomoxir-like compounds inhibit fatty acid and cholesterol synthesis independently of CPT1. As demonstrated, it is equipotent to the R-enantiomer in inhibiting these pathways without affecting FAO [1]. Researchers can use S-(-)-Etomoxir to decouple and study the non-CPT1 mediated effects on lipid metabolism, avoiding the confounding variable of FAO inhibition.

Negative Control for CPT1-Dependent Fatty Acid Oxidation Studies

In any experiment designed to validate a CPT1-dependent phenotype, S-(-)-Etomoxir serves as a critical negative control. Its inability to inhibit CPT1, in contrast to the potent R-enantiomer (IC50 5-20 nM) [2], provides the necessary baseline to confirm that observed metabolic changes are specifically due to CPT1 blockade and not off-target effects of the compound class.

Investigating the Metabolic Basis of Etomoxir-Induced Toxicity

The clinical development of racemic etomoxir was halted due to cardiac and hepatic toxicity [3]. By using S-(-)-Etomoxir in parallel with the R-enantiomer, researchers can systematically delineate which toxicological findings are a direct consequence of CPT1 inhibition (and subsequent FAO shutdown) versus those that may arise from other mechanisms, such as inhibition of lipid synthesis or other off-target activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(-)-Etomoxir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.